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molecular formula C10H16O2 B8312895 1,2-Dihydroxyadamantane

1,2-Dihydroxyadamantane

Cat. No. B8312895
M. Wt: 168.23 g/mol
InChI Key: RVIZJROSQMQZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754903B2

Procedure details

The obtained 1,3-bis(2-propenyloxy)adamantane {5.96 g, yield: 80.1%, purity by gas chromatography: 96.0%, purity by gel permeation chromatography (hereinafter referred to as GPC): 99.5%} was dissolved in 30 ml of dichloromethane. Thereto was added 14.3 g (0.058 mol) of 70% m-chloroperbenzoic acid, followed by stirring at room temperature for 16 hours. Then, the reaction mixture was washed with 30 ml of a 25% aqueous sodium sulfite solution and further with water twice. The reaction mixture was subjected to distillation to remove dichloromethane, whereby was obtained crude 1,3-bis(glycidyloxy)adamantane {6.70 g, yield: 79.8% (from adamantanediol), purity by gas chromatography: 96.1%, GPC purity: 99.7%, colorless liquid}. The liquid was subjected to distillation at 0.1 mmHg at 140° C. to obtain, as a colorless transparent liquid, 1,3-bis(glycidyloxy)adamantane {5.36 g, yield: 63.8% (from adamantanediol), purity by gas chromatography: 98.3%, GPC purity: 99.8%}.
Name
1,3-bis(2-propenyloxy)adamantane
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
79.8%

Identifiers

REACTION_CXSMILES
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([O:15]CC=C)([CH2:8]3)[CH2:6]1)[CH2:12]2)C=C.ClC1C=CC=C(C(OO)=[O:27])C=1>ClCCl>[C:7]12([OH:15])[CH2:8][CH:9]3[CH2:10][CH:11]([CH2:12][CH:5]([CH2:14]3)[CH:6]1[OH:27])[CH2:13]2

Inputs

Step One
Name
1,3-bis(2-propenyloxy)adamantane
Quantity
5.96 g
Type
reactant
Smiles
C(C=C)OC12CC3(CC(CC(C1)C3)C2)OCC=C
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then, the reaction mixture was washed with 30 ml of a 25% aqueous sodium sulfite solution and further with water twice
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C12(C(C3CC(CC(C1)C3)C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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